N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE
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Overview
Description
N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE is a complex organic compound that features a thiazepane ring, a tert-butylphenyl group, and a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The tert-butylphenyl group and the dimethylaminomethyl group are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-TERT-BUTYLPHENYL)-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE: shares similarities with other thiazepane derivatives and compounds containing tert-butylphenyl groups.
4,4’-Di-tert-butylbiphenyl: Another compound with a tert-butylphenyl group, used in various chemical applications.
Dichlorobis [di-tert-butyl (4-dimethylaminophenyl)phosphine]palladium (II): A compound used as a catalyst in cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-19(2,3)15-7-9-16(10-8-15)20-18(23)22-11-6-12-24-14-17(22)13-21(4)5/h7-10,17H,6,11-14H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNQRWNFOAJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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